1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a hydroxyethyl group and a nitro group at the 5-position, along with a carboxylic acid functional group at the 2-position. Its molecular formula is CHNO, and it has a molar mass of approximately 200.15 g/mol . This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The biological activity of 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid has been investigated in various contexts. Its structural features suggest potential interactions with biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory, anticancer, and antimicrobial properties. The nitro group may also enhance its reactivity towards biological molecules, potentially leading to therapeutic effects .
The synthesis of 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid typically involves the following steps:
A general reaction scheme can be represented as follows:
This method allows for the efficient production of the target compound while maintaining high yields .
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid has several applications:
Studies on the interactions of 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid with biological targets are ongoing. It is believed that the compound may interact through hydrogen bonding and hydrophobic interactions, influencing enzyme activity or receptor binding. These interactions could lead to modulation of biological pathways, making it a candidate for further pharmacological exploration .
Several compounds share structural similarities with 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid. These include:
The uniqueness of 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid lies in its combination of functional groups—specifically, the hydroxyethyl group and the nitro-substituted pyrrole structure. This combination enhances its solubility and reactivity compared to other similar compounds, potentially leading to distinctive biological activities and applications in medicinal chemistry .
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid is defined by the molecular formula C₇H₈N₂O₅ and a molecular weight of 200.15 g/mol. Its structure comprises a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 1-position with a 2-hydroxyethyl group (-CH₂CH₂OH), at the 5-position with a nitro group (-NO₂), and at the 2-position with a carboxylic acid (-COOH). The SMILES notation O=C(C1=CC=C(N+=O)N1CCO)O succinctly encodes this arrangement.
| Property | Value |
|---|---|
| CAS Registry Number | 67931-11-7 |
| Molecular Formula | C₇H₈N₂O₅ |
| Molecular Weight | 200.15 g/mol |
| SMILES | O=C(C1=CC=C(N+=O)N1CCO)O |
| IUPAC Name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid |
The IUPAC name derives from the pyrrole ring’s numbering: the hydroxyethyl group at position 1, the nitro group at position 5, and the carboxylic acid at position 2. This systematic nomenclature distinguishes it from related pyrrole derivatives, such as 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid (CAS 635313-72-3), which features a hydroxyethyl substituent at position 5 rather than position 1.
While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available in the cited sources, its structural analogs provide insights. For instance, the presence of a nitro group typically introduces strong absorption bands in UV-Vis spectra near 270–300 nm due to n→π* transitions. The carboxylic acid moiety contributes to characteristic O-H stretching vibrations at ~2500–3300 cm⁻¹ in IR spectra, as observed in similar pyrrole-2-carboxylic acid derivatives. The hydroxyethyl group’s stereochemistry may influence intermolecular hydrogen bonding, though crystallographic data remain unreported.